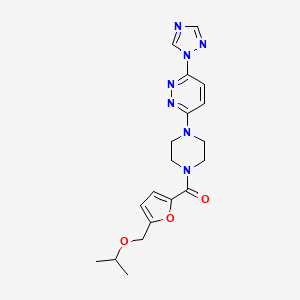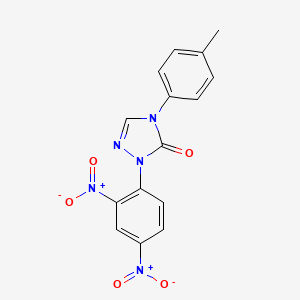![molecular formula C21H20N2O4 B2837036 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 1105206-13-0](/img/structure/B2837036.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole-5-carboxylic acid or its derivatives, which are reacted with the isoxazole intermediate.
Attachment of the Phenylpropyl Group: This is usually done via an amide coupling reaction, where the acetamide group is introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the isoxazole ring or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Receptor Binding: Potential to bind to various biological receptors.
Medicine
Pharmacological Activity: Investigated for anti-inflammatory, analgesic, and anticancer properties.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry
Material Science:
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
- Structural Features : The combination of the benzo[d][1,3]dioxole moiety, isoxazole ring, and phenylpropyl group is unique and contributes to its distinct chemical and biological properties.
- Biological Activity : Its specific interactions with enzymes and receptors differentiate it from other similar compounds, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-21(22-10-4-7-15-5-2-1-3-6-15)13-17-12-19(27-23-17)16-8-9-18-20(11-16)26-14-25-18/h1-3,5-6,8-9,11-12H,4,7,10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWUBMUXOJQIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B2836953.png)


![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2836957.png)

![N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)




![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2836968.png)
![methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2836971.png)
![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)
